2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride
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Overview
Description
2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride is a quaternary ammonium compound with the molecular formula C8H18ClNO2S. This compound is known for its unique chemical structure, which includes an ethylsulfanyl group, a carbonyloxyethyl group, and a trimethylazanium group. It is commonly used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride typically involves the reaction of ethylsulfanylcarbonyloxyethyl chloride with trimethylamine. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler quaternary ammonium compounds.
Substitution: Various quaternary ammonium salts depending on the nucleophile used.
Scientific Research Applications
2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride is utilized in a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of 2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and in drug delivery applications. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(2-sulfanylethyl)azanium chloride
- Hexadecyl(trimethyl)azanium chloride
- Cetyltrimethylammonium chloride
Uniqueness
2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride is unique due to its combination of an ethylsulfanyl group and a carbonyloxyethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to similar compounds .
Properties
CAS No. |
194657-89-1 |
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Molecular Formula |
C8H18ClNO2S |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
2-ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO2S.ClH/c1-5-12-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AOSOIHNIJGEBGW-UHFFFAOYSA-M |
Canonical SMILES |
CCSC(=O)OCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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